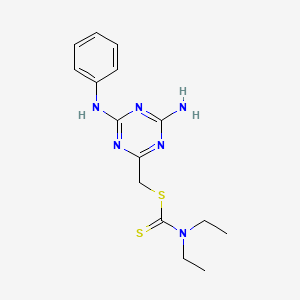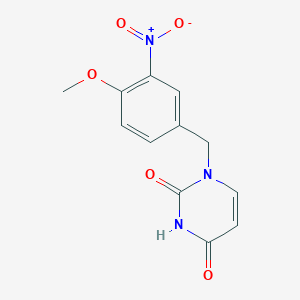
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazine derivatives often involves reactions with diethyldithiocarbamate anions. For example, the synthesis of [Co(AMMEsar)][Et2dtc]3 involves the reaction of sodium diethyldithiocarbamate with a cobalt(III) chloride complex in aqueous solution, resulting in a compound soluble in organic solvents and characterized by strong hydrogen bonds between the sulfur atoms of the diethyldithiocarbamate anions and protons of secondary amines in the complex cation (Gahan, Hambley, & Healy, 1988).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex. For instance, in the compound [Co(AMMEsar)][Et2dtc]3, crystals are trigonal with a specific space group and dimensions, indicating the intricate arrangement of the cation and anions within the crystal lattice. The structure is further stabilized by the hydrogen bonds and the conformation of the complex cation (Gahan et al., 1988).
Chemical Reactions and Properties
The reactivity of triazine derivatives can lead to the formation of various compounds. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be converted to different derivatives by reactions with various electrophiles, demonstrating the versatility of triazine compounds in chemical synthesis (Vahedi, Rajabzadeh, & Farvandi, 2010).
Physical Properties Analysis
Triazine derivatives can exhibit unique physical properties, such as solubility in organic solvents, as seen in the [Co(AMMEsar)][Et2dtc]3 compound. These properties are crucial for their application in various chemical processes and industries (Gahan et al., 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of triazine derivatives are influenced by their molecular structure and the presence of functional groups. For example, the interaction of the diethyldithiocarbamate anion with a cobalt(III) complex underlines the role of the triazine structure in facilitating the formation of stable compounds with specific properties (Gahan et al., 1988).
Mechanism of Action
Target of Action
It is known that 1,3,5-triazine derivatives, which this compound is a part of, have been investigated as biologically active small molecules . These compounds exhibit antimicrobial, antiviral, anticancer, and antimalarial activities , suggesting that they may target a variety of cellular processes and structures.
Mode of Action
1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, and malaria parasite development.
Result of Action
Given the known activities of 1,3,5-triazine derivatives , it is likely that the compound could have effects such as inhibiting microbial growth, preventing viral replication, killing cancer cells, or disrupting the development of malaria parasites.
properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLGWJUMUNRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)

![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)
![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)



![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)
![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)